3,4,5-Trifluorobenzoylchlorid

Übersicht

Beschreibung

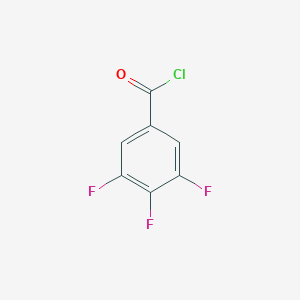

3,4,5-Trifluorobenzoyl chloride: is an organic compound with the molecular formula C7H2ClF3O . It is characterized by the presence of three fluorine atoms attached to a benzoyl chloride moiety. This compound is a colorless to pale yellow liquid and is known for its reactivity and utility in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Chemistry: 3,4,5-Trifluorobenzoyl chloride is widely used as a building block in the synthesis of various fluorinated organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, it is used to synthesize bioactive molecules that exhibit enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. It is also used in the development of enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other high-performance materials .

Wirkmechanismus

Target of Action

3,4,5-Trifluorobenzoyl chloride is a chemical reagent used in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the carbonyl carbon of the benzoyl chloride group in the compound .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, the nucleophilic functional group of the target molecule attacks the carbonyl carbon of the benzoyl chloride group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond . This results in the incorporation of the 3,4,5-trifluorobenzoyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by 3,4,5-Trifluorobenzoyl chloride depend on the specific target molecules it reacts with. The compound is primarily used in the synthesis of more complex organic molecules . Therefore, it can potentially influence a wide range of biochemical pathways depending on the nature of these synthesized products .

Pharmacokinetics

The compound is likely to have high lipophilicity due to the presence of the trifluorobenzoyl group, which could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of 3,4,5-Trifluorobenzoyl chloride’s action are primarily related to its role in the synthesis of other organic compounds . By facilitating the incorporation of the 3,4,5-trifluorobenzoyl group into target molecules, it can significantly alter their chemical properties and biological activities .

Action Environment

The action of 3,4,5-Trifluorobenzoyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, it needs to be handled and stored under dry conditions . Additionally, the compound is corrosive and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .

Biochemische Analyse

Biochemical Properties

It is known to be used as a reactant in the synthesis of certain compounds

Cellular Effects

It is known to cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects

Molecular Mechanism

It is known to participate in the synthesis of certain compounds

Temporal Effects in Laboratory Settings

The temporal effects of 3,4,5-Trifluorobenzoyl chloride, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known to cause severe skin burns and eye damage , suggesting that it may have long-term cytotoxic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzoyl chloride can be synthesized through the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent. The reaction proceeds as follows:

C7H3F3O2+SOCl2→C7H2ClF3O+SO2+HCl

Industrial Production Methods: Industrial production of 3,4,5-trifluorobenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby optimizing the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3,4,5-Trifluorobenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorobenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3,4,5-trifluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

Alcohols: Reacts with alcohols in the presence of a base to form esters.

Water: Hydrolysis occurs readily in the presence of water or aqueous base.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

3,4,5-Trifluorobenzoic Acid: Formed from hydrolysis.

Vergleich Mit ähnlichen Verbindungen

- 2,4,5-Trifluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 4-Fluorobenzoyl chloride

- 4-(Trifluoromethyl)benzoyl chloride

Comparison: 3,4,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences the compound’s reactivity and the electronic properties of the resulting products. Compared to other trifluorobenzoyl chlorides, the 3,4,5-substitution pattern provides distinct steric and electronic effects, making it suitable for specific synthetic applications .

Biologische Aktivität

3,4,5-Trifluorobenzoyl chloride is a synthetic organic compound characterized by its trifluoromethyl group and acyl chloride functionality. This compound has garnered attention in various fields due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of 3,4,5-trifluorobenzoyl chloride, including synthesis methods, biological interactions, and relevant case studies.

- Molecular Formula : C₇H₂ClF₃O

- Molecular Weight : 194.54 g/mol

- Structure : The compound features a benzene ring with three fluorine atoms at the 3, 4, and 5 positions and a carbonyl chloride group (–COCl), which contributes to its high reactivity.

Synthesis Methods

3,4,5-Trifluorobenzoyl chloride can be synthesized through various methods. The most common approach involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride or oxalyl chloride. This reaction typically yields the acyl chloride efficiently while releasing gaseous byproducts such as sulfur dioxide or carbon dioxide.

Antiproliferative Effects

Research has indicated that compounds containing the trifluoromethyl group exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : A study evaluated the antiproliferative activity of fluorinated derivatives of triazoles against breast, colon, and lung cancer cell lines. Among these derivatives, one compound featuring a trifluoromethyl group demonstrated notable activity, suggesting that the trifluoromethyl moiety enhances biological efficacy through mechanisms distinct from traditional pathways like dihydrofolate reductase inhibition .

Interaction with Biological Systems

3,4,5-Trifluorobenzoyl chloride's reactivity allows it to interact with various biological nucleophiles. This property is critical for its application in synthesizing biologically active molecules.

- Example : The synthesis of glycosylated fluoroquinolones using 3,4,5-trifluorobenzoyl chloride has been reported. These derivatives showed varying degrees of antimicrobial activity against resistant bacterial strains . The incorporation of this compound into antibiotic structures may enhance their transport and efficacy in resistant organisms.

Toxicological Considerations

While exploring the biological activity of 3,4,5-trifluorobenzoyl chloride, it is essential to consider its toxicological profile:

- Irritation Potential : The compound is classified as corrosive and can cause irritation upon contact with skin or eyes. Long-term exposure may lead to respiratory issues .

- Environmental Impact : Its persistence in biological systems raises concerns about potential accumulation and toxicity in aquatic environments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4,5-trifluorobenzoyl chloride better, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4,5-Trifluorobenzoyl chloride | C₇H₂ClF₃O | Different substitution pattern on the benzene ring |

| 3-Fluorobenzoyl chloride | C₇H₅ClF | Contains only one fluorine atom |

| Trifluoroacetophenone | C₈H₆F₃O | Contains a trifluoro group but lacks chlorine |

The specific arrangement of fluorine atoms in 3,4,5-trifluorobenzoyl chloride enhances its reactivity compared to these similar compounds.

Eigenschaften

IUPAC Name |

3,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUNCQNKZIQTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938991 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-26-7, 17787-26-7 | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Trifluorobenzoylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.